![molecular formula C48H46N2O4 B1589438 (1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine CAS No. 860036-29-9](/img/structure/B1589438.png)
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Overview
Description
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine, commonly known as DIBAL-H, is a powerful reducing agent used in organic synthesis. The compound is widely used in the laboratory for the reduction of carbonyl groups to alcohols, and for the deoxygenation of sulfoxides, sulfones, and nitriles.
Mechanism of Action
DIBAL-H is a strong reducing agent that works by adding a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion is transferred from the aluminum atom in DIBAL-H to the carbonyl carbon, resulting in the formation of an alkoxide intermediate. The intermediate is then hydrolyzed to form the alcohol product.
Biochemical and physiological effects:
DIBAL-H is not used in biochemical or physiological studies as it is a synthetic compound and not found in nature.
Advantages and Limitations for Lab Experiments
DIBAL-H is a powerful reducing agent that is widely used in organic synthesis. Its advantages include its high reactivity, selectivity, and mild reaction conditions. However, there are limitations to its use, such as its sensitivity to moisture and air, and its potential for explosive reactions.
Future Directions
For research on DIBAL-H could include the development of new synthetic methods for its production, the study of its reactivity with different substrates, and the exploration of its potential applications in the synthesis of new organic compounds. Additionally, there is scope for research into the development of safer and more efficient methods for handling and using DIBAL-H in the laboratory.
Scientific Research Applications
DIBAL-H is widely used in organic synthesis for the reduction of carbonyl groups to alcohols. It is also used for the deoxygenation of sulfoxides, sulfones, and nitriles. DIBAL-H has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
properties
IUPAC Name |
N-hydroxy-N-[(1R,2R)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFLRGVWVBFFY-NDOUMJCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463229 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine | |
CAS RN |
860036-29-9 | |
Record name | Benzenepropanamide, N,N′-(1R,2R)-1,2-cyclohexanediylbis[N-hydroxy-β,β-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860036-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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